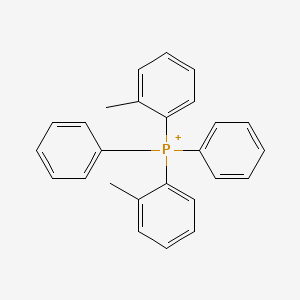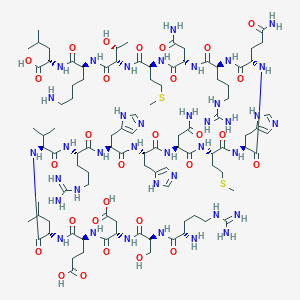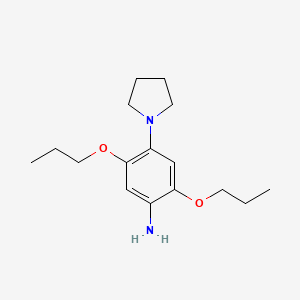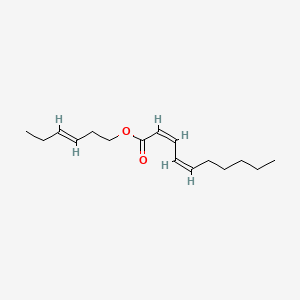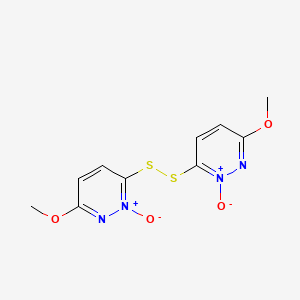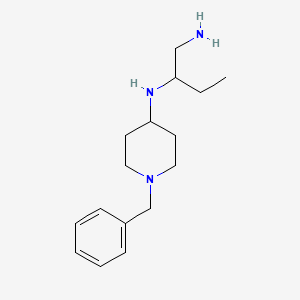
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is a chemical compound with the molecular formula C16H27N3. It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a butane-1,2-diamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine typically involves the reaction of 1-benzyl-4-piperidone with butane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the piperidone to the corresponding piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine derivatives. Substitution reactions can result in a variety of substituted piperidine or benzyl derivatives .
Applications De Recherche Scientifique
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Mécanisme D'action
The mechanism of action of N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-(1-Benzyl-4-piperidyl)ethane-1,2-diamine
- N2-(1-Benzyl-4-piperidyl)propane-1,2-diamine
- N2-(1-Benzyl-4-piperidyl)pentane-1,2-diamine
Uniqueness
N2-(1-Benzyl-4-piperidyl)butane-1,2-diamine is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different binding affinities, reactivity, and pharmacological effects .
Propriétés
Numéro CAS |
84196-18-9 |
|---|---|
Formule moléculaire |
C16H27N3 |
Poids moléculaire |
261.41 g/mol |
Nom IUPAC |
2-N-(1-benzylpiperidin-4-yl)butane-1,2-diamine |
InChI |
InChI=1S/C16H27N3/c1-2-15(12-17)18-16-8-10-19(11-9-16)13-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13,17H2,1H3 |
Clé InChI |
QUFUCZKLZXBWAU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)NC1CCN(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


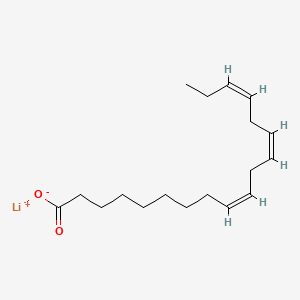
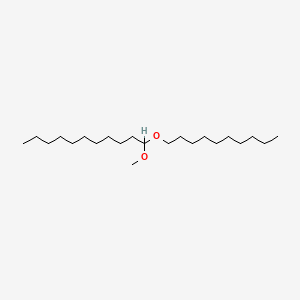
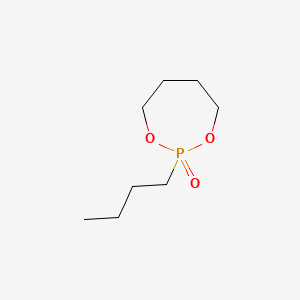
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
